2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Description
This compound features a pyrido[3,2-d]pyrimidine core substituted with a 2-phenylethyl group at the 3-position and an acetamide moiety linked to a 4-(trifluoromethyl)phenyl group. The pyridopyrimidine scaffold is a bicyclic heterocycle known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the phenylethyl substituent may influence target binding affinity .
Properties
IUPAC Name |
2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N4O3/c25-24(26,27)17-8-10-18(11-9-17)29-20(32)15-31-19-7-4-13-28-21(19)22(33)30(23(31)34)14-12-16-5-2-1-3-6-16/h1-11,13H,12,14-15H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVCYHZPQDPCDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide , also known as F521-0591, is a synthetic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C24H19F3N4O3
- Molecular Weight : 468.44 g/mol
- IUPAC Name : this compound
- LogP : 3.671 (indicating moderate lipophilicity)
- Water Solubility : LogSw -4.01 (suggesting low solubility in water)
Research indicates that compounds similar to F521-0591 exhibit diverse biological activities, particularly in the realm of cancer therapy. The pyrimidine scaffold is known for its ability to interact with various biological targets:
- Inhibition of Kinases : Compounds with pyrimidine structures can inhibit kinases involved in cancer cell proliferation. For instance, studies have shown that pyrimidinone derivatives can inhibit the MEK1/2 kinases pathway, which is crucial in the MAPK signaling pathway often activated in cancers .
- Antioxidant Properties : Pyrimidine derivatives have demonstrated antioxidant activity through DPPH radical scavenging assays. This property is essential for combating oxidative stress-related diseases .
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antibacterial properties against various bacterial strains, indicating potential for development as antimicrobial agents .
Case Studies and Experimental Data
A detailed analysis of F521-0591 and related compounds reveals promising biological activities:
Discussion
The compound's structural features contribute significantly to its biological activities. The presence of both electron-withdrawing groups (like trifluoromethyl) and electron-donating groups (like phenylethyl) enhances its interaction with biological targets.
Potential Applications
Given its diverse biological activities:
- Cancer Therapy : The inhibition of key signaling pathways suggests potential use in targeted cancer therapies.
- Antioxidant Supplementation : Its antioxidant properties may be harnessed for protective effects against oxidative damage.
- Antimicrobial Development : The antibacterial activity presents opportunities for the development of new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their pharmacological and physicochemical properties.
Pyrido/Pyrimidine-Based Acetamides
Key Observations :
- Core Heterocycle: The pyrido[3,2-d]pyrimidine in the target compound differs from thieno[3,2-d]pyrimidine (3c) and pyrido[4,3-d]pyrimidine () in electronic properties and binding interactions. Thieno analogs exhibit stronger π-π stacking due to sulfur’s electronegativity .
- Substituent Effects : The 4-(trifluoromethyl)phenyl group in the target compound and 3c enhances membrane permeability compared to the iodophenyl group in , which may improve target engagement but reduce solubility .
- Bioactivity : While 3c demonstrates explicit TRK inhibition, the target compound’s 2-phenylethyl group could confer selectivity for alternative kinase targets (e.g., EGFR or VEGFR families) .
Pyrimidinone Derivatives with Acetamide Linkers
Key Observations :
- Synthetic Accessibility : The target compound’s 2-phenylethyl group may require specialized alkylation or coupling steps, contrasting with the straightforward iodomethane alkylation in .
- Linker Flexibility : The acetamide linker in the target compound and provides conformational rigidity, whereas acrylamide () allows irreversible target binding .
Structural and Functional Insights from NMR and Crystallography
- NMR Comparisons: highlights that minor substituent changes (e.g., CF3 vs. CH3) significantly alter chemical shifts in pyrimidine protons, suggesting the target compound’s trifluoromethyl group induces distinct electronic environments compared to methyl analogs .
- Thermal Stability : The target compound’s melting point is inferred to exceed 250°C (based on analogs in and ), ensuring robustness in formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
